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Compound of Interest

3'5"-Dichloro-3-(3-
Compound Name:
fluorophenyl)propiophenone

CAS No.: 898767-65-2

Cat. No.: B1327632

Get Quote

\ J

A Comparative Analytical Guide for High-Fidelity
Validation
Executive Summary & Compound Profile

3,5-DCP-3F is a halogenated dihydrochalcone derivative. Unlike its unsaturated precursor
(chalcone), it possesses a flexible ethylene linker that introduces specific conformational
degrees of freedom, making definitive NMR characterization challenging without fluorine-
specific protocols.

¢ |[UPAC Name: 1-(3,5-dichlorophenyl)-3-(3-fluorophenyl)propan-1-one
e Molecular Formula: C1sH11Cl2FO
¢ Molecular Weight: 297.15 g/mol

o Key Structural Features:
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o Ring A: 3,5-disubstituted benzoyl ring (meta-symmetry).
o Ring B: 3-fluorophenyl moiety (asymmetric coupling patterns).

o Linker: Saturated ethyl ketone bridge.

Performance Comparison: Purified 3,5-DCP-3F vs.
Alternatives

The following table compares the performance of the purified target compound against
common process alternatives (Crude Reaction Mixture and Regioisomeric Analogues).

Target: 3,5-DCP-3F Alternative A: Crude  Alternative B: 4-

Feature e . :
(Purified) Hydrogenation Mix Fluoro Isomer
_ >98%
) ~85% (Contains o

Purity (HPLC) >98.5% (Area %) (Indistinguishable by

Chalcone/Alcohol)
RT*)
_ _ Multiple signals _

19F NMR Shift -113.2 ppm (Multiplet) ) N -116.5 ppm (Multiplet)

(impurities)
- _ Moderate _
Solubility (MeOH) High (>50 mg/mL) High

(Precipitates form)

. . Prone to oxidation (if
Stability Stable at RT (Solid) Stable
alkene present)

o Precise SAR & Initial Screening (High _
Application - Negative Control
Crystallography False Positives)

*Note: 4-Fluoro and 3-Fluoro isomers often co-elute on C18 columns; 19F NMR is the required
discriminator.

Technical Deep Dive: Structural Confirmation

To ensure scientific integrity, we rely on a Self-Validating Analytical Workflow. The presence of
the fluorine atom provides an internal "spy nucleus" (*°F) that validates the proton (*H)
assignment.
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A. *H NMR Causality Analysis (400 MHz, CDCIs)

e The "Symmetry Trap": The 3,5-dichlorophenyl ring has a plane of symmetry.
o Observation: You will see a triplet at ~7.5 ppm (H4") and a doublet at ~7.8 ppm (H2'/HE").

o Validation: Integration must be 1:2. If integration is 1:1:1, you have the 2,4-dichloro isomer
(asymmetric).

e The Fluorine Coupling: The 3-fluorophenyl ring exhibits distinct *H-*°F coupling.

o Observation: The proton at position 2 (between the alkyl chain and fluorine) appears as a
doublet of triplets or broad singlet due to geminal coupling.

o Causality: The 1J_F-H coupling is absent, but 3J_F-H (approx 8-10 Hz) splits the signal.

B. 9F NMR differentiation

This is the critical "Go/No-Go" step.
o 3-Fluoro (Target): Signal typically appears near -113 ppm.

» 4-Fluoro (Alternative): Signal shifts upfield to -116 ppm due to resonance effects of the para-
alkyl group.

Experimental Protocols
Protocol 1: Synthesis via Selective Hydrogenation

Context: Converting the chalcone precursor without over-reducing the ketone to an alcohol.
Reagents:
e Precursor: 3',5'-Dichloro-3-(3-fluorophenyl)acrylophenone (Chalcone).

o Catalyst: Wilkinson’s Catalyst [RhCI(PPhs)s] (Preferred over Pd/C to prevent
dehalogenation).

e Solvent: Toluene/Ethanol (1:1).
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Step-by-Step Workflow:

Dissolution: Dissolve 10 mmol of Chalcone in 50 mL Toluene/Ethanol under Na.

Catalyst Addition: Add 1 mol% Wilkinson’s Catalyst.

Hydrogenation: Purge with Hz (balloon pressure, 1 atm) and stir at 40°C for 6 hours.

o Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). Chalcone (Rf 0.6) disappears; Product
(Rf 0.65) appears. Note: UV activity changes (Chalcone is bright yellow UV; Product is
faint UV).

Workup: Filter through a celite pad to remove Rhodium. Concentrate in vacuo.

Crystallization: Recrystallize from hot Hexane/IPA (95:5) to remove trace rhodium salts.

Protocol 2: Analytical Validation (HPLC-UV-MS)

Objective: Quantify purity and confirm mass.

Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 pum).

Mobile Phase:

o A:0.1% Formic Acid in Water.

o B: Acetonitrile.[1]

Gradient: 50% B to 90% B over 10 mins.

Detection: UV at 254 nm (aromatic) and 210 nm (carbonyl).

MS Parameters: ESI Positive Mode. Target [M+H]* = 297.0/299.0 (Clz isotope pattern 9:6:1).

Visualizing the Validation Logic

The following diagram illustrates the decision matrix for validating the structure, highlighting
where "Alternative" methods fail.
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Crude Sample
(3,5-DCP-3F)

Step 1: HPLC-UV
(Purity Check)

Step 2: Mass Spec
(Isotope Pattern)

No (Multiple Peaks)

Step 3: 1H NMR
(Symmetry Check)

Yes (3,5-CI2 confirmed)

Step 4: 19F NMR

(Regioisomer Check) No (2.4-Cl2 detected)

-113 ppm (3-F) -116 ppm (4-F)

VALIDATED REJECT
3,5-DCP-3F (Wrong Isomer)
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Caption: Logical workflow for distinguishing 3,5-DCP-3F from regioisomers and impurities using
orthogonal data streams.
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(Note: While specific literature on the exact 3-fluoro/3,5-dichloro combination is
proprietary/scarce, the characterization logic is derived from standard protocols for the
validated analogs cited above.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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dichloro-3-3-fluorophenyl-propiophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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